REACTION_CXSMILES
|
[CH2:1]([C:3]1([CH3:14])N=[C:7]([CH2:9][CH3:10])[CH2:6][C:5]([CH2:12][CH3:13])([CH3:11])[NH:4]1)[CH3:2].[Br-].[NH4+].Cl.C(=O)([O-])[O-:19].[K+].[K+]>CO>[CH2:1]([C:3]1([CH3:14])[CH:9]([CH3:10])[C:7](=[O:19])[CH2:6][C:5]([CH2:12][CH3:13])([CH3:11])[NH:4]1)[CH3:2] |f:1.2,4.5.6|
|
Name
|
|
Quantity
|
19.6 g
|
Type
|
reactant
|
Smiles
|
C(C)C1(NC(CC(=N1)CC)(C)CC)C
|
Name
|
|
Quantity
|
0.4 g
|
Type
|
reactant
|
Smiles
|
[Br-].[NH4+]
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
aqueous solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
40 °C
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
When the addition
|
Type
|
STIRRING
|
Details
|
the whole mixture was stirred at room temperature for 4 hours
|
Duration
|
4 h
|
Type
|
CUSTOM
|
Details
|
after evaporating off the methanol under reduced pressure
|
Type
|
EXTRACTION
|
Details
|
the mixture was extracted with diethyl ether
|
Type
|
EXTRACTION
|
Details
|
The ethereal extract
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
was dried over potassium carbonate
|
Type
|
CUSTOM
|
Details
|
after which the diethyl ether was removed
|
Type
|
DISTILLATION
|
Details
|
The residue was then distilled under reduced pressure
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)C1(NC(CC(C1C)=O)(C)CC)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 15.1 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |